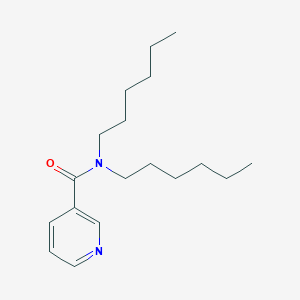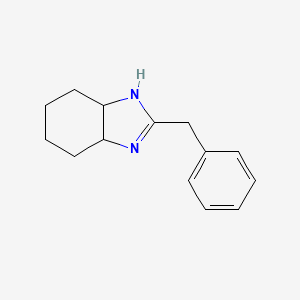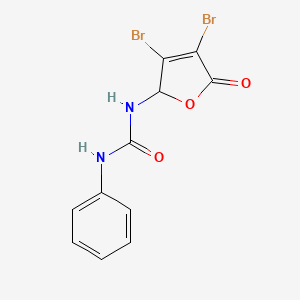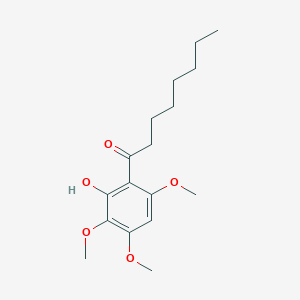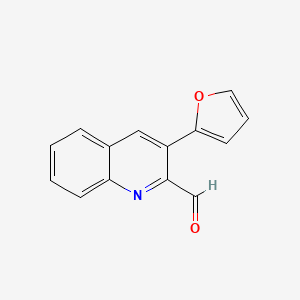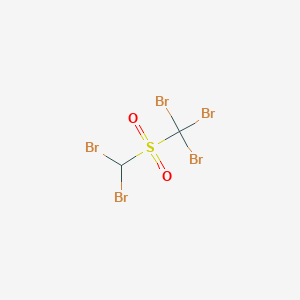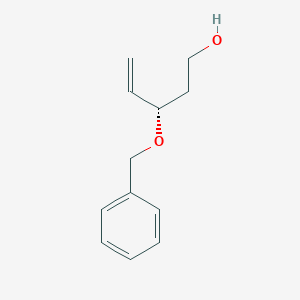
1-(Benzenesulfonyl)-4-bromonaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzenesulfonyl)-4-bromonaphthalene is an organic compound that features a naphthalene ring substituted with a benzenesulfonyl group and a bromine atom
Vorbereitungsmethoden
The synthesis of 1-(Benzenesulfonyl)-4-bromonaphthalene typically involves the reaction of 4-bromonaphthalene with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-(Benzenesulfonyl)-4-bromonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation and Reduction: The benzenesulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides. Reagents such as hydrogen peroxide or sodium borohydride are typically used for these transformations.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalenes, while coupling reactions can produce complex biaryl structures.
Wissenschaftliche Forschungsanwendungen
1-(Benzenesulfonyl)-4-bromonaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its sulfonyl group can form strong interactions with biological targets, making it useful in drug discovery research.
Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents. The compound’s ability to undergo various chemical transformations allows for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. .
Wirkmechanismus
The mechanism by which 1-(Benzenesulfonyl)-4-bromonaphthalene exerts its effects involves its ability to participate in electrophilic aromatic substitution reactions. The benzenesulfonyl group is an electron-withdrawing group, which makes the aromatic ring more susceptible to attack by electrophiles. This property is exploited in various chemical reactions to introduce new functional groups onto the naphthalene ring .
The molecular targets and pathways involved in its biological activity are related to its ability to interact with proteins and enzymes. The sulfonyl group can form strong hydrogen bonds and ionic interactions with amino acid residues, influencing the activity of the target proteins .
Vergleich Mit ähnlichen Verbindungen
1-(Benzenesulfonyl)-4-bromonaphthalene can be compared with other similar compounds, such as:
Benzenesulfonyl Chloride: This compound is a precursor in the synthesis of this compound and shares similar reactivity patterns.
4-Bromonaphthalene: This compound is the starting material for the synthesis and has similar aromatic properties but lacks the sulfonyl group.
Sulfonamides: These compounds contain the sulfonyl group and are widely used in medicinal chemistry for their antibacterial properties
Eigenschaften
CAS-Nummer |
129278-09-7 |
|---|---|
Molekularformel |
C16H11BrO2S |
Molekulargewicht |
347.2 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-4-bromonaphthalene |
InChI |
InChI=1S/C16H11BrO2S/c17-15-10-11-16(14-9-5-4-8-13(14)15)20(18,19)12-6-2-1-3-7-12/h1-11H |
InChI-Schlüssel |
GZGLFGBHQRYPHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


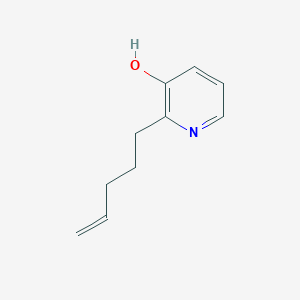
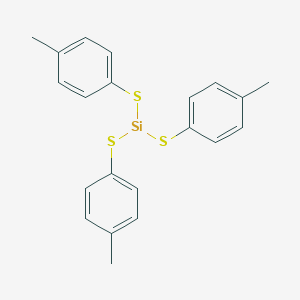

![{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile](/img/structure/B14270773.png)
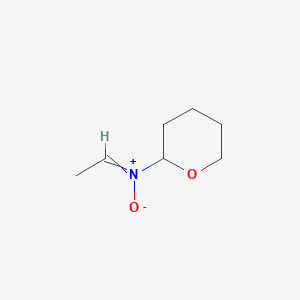
![2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL](/img/structure/B14270787.png)
